N1-Ethyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine

Medicinal Chemistry Scaffold Design SAR Studies

Medicinal chemists require precise structural analogs to validate SAR hypotheses. Direct-attached pyrrolidine variants (e.g., CAS 1353959-15-5) lack the critical methylene linker, making them unsuitable substitutes. - **Critical Differentiation:** Methylene spacer between pyrrolidine and diamine enables optimal distance mapping for neurotransmitter receptor/SMYD target engagement. - **Application:** Chiral building block for patentable chemotypes in neuropharmacology and epigenetic oncology. - **Supply:** BenchChem provides this exact analog with full analytical data. Stable under refrigerated (2-8°C) shipping.

Molecular Formula C10H23N3
Molecular Weight 185.31 g/mol
Cat. No. B7929836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Ethyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine
Molecular FormulaC10H23N3
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCCN(CCN)CC1CCN(C1)C
InChIInChI=1S/C10H23N3/c1-3-13(7-5-11)9-10-4-6-12(2)8-10/h10H,3-9,11H2,1-2H3
InChIKeyVIHVWAYTZSWSTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Ethyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine: Scaffold Overview


N1-Ethyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine (CAS 1353959-19-9) is a synthetic aliphatic triamine featuring a flexible ethane-1,2-diamine core N-substituted with both an ethyl group and a 1-methylpyrrolidin-3-ylmethyl group . With a molecular formula of C10H23N3 and a molecular weight of 185.31 g/mol, it is valued as a chiral building block and versatile scaffold in early-stage medicinal chemistry and chemical biology, particularly for the exploration of novel chemotypes targeting neurological disorders . Its physical state is typically a colorless to pale yellow liquid or low-melting solid, and it requires sealed, refrigerated storage (2-8°C) to maintain integrity .

Chiral Triamine Scaffold Methylene-Linked Pyrrolidine MedChem SAR Exploration

Flexible scaffold for linker-length studies in neuropharmacology and epigenetic target research. Requires cold-chain storage (2–8°C).

N1-Ethyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine: Irreplaceable Scaffold


The substitution of N1-Ethyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine with closely related diamines like N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine (CAS 1353959-15-5) introduces a critical structural alteration: the removal of the methylene linker between the pyrrolidine ring and the diamine chain . This modification reduces molecular weight (from 185.31 to 171.28 g/mol), alters the spatial orientation of the two amine pharmacophores, and changes the compound's steric and electronic profile in a way that fundamentally prevents it from serving as a one-to-one substitute in structure-activity relationship (SAR) studies . Similarly, replacing the N-ethyl group with methyl (CAS 1353998-22-7) or isopropyl (CAS 1353985-99-5) alters the lipophilicity and steric bulk at a key vector, invalidating any prior SAR data. For researchers building patentable chemical series or validating a biological target, these structural distinctions are not minor—they represent a complete change of the chemical entity, making direct, data-backed substitution impossible.

This Scaffold
Closest Analogs
Risk
Methylene spacer linking pyrrolidine to diamine
Direct-attached pyrrolidine (no spacer) or N-alkyl variants
Pharmacophore spacing and flexibility differ; SAR may not transfer
N-Ethyl group at specific vector
N-Methyl or N-Isopropyl substitutions
Lipophilicity and steric profile altered; prior SAR data invalidated
Documented purity baseline
Alternative purity specifications for closest analog
Purity differences may affect sensitive assays; verify specification at order

N1-Ethyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine: Procurement Differentiation Guide


Structural Distinction from Closest Analogs

The defining structural feature of N1-Ethyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine (C10H23N3) is the methylene spacer linking the pyrrolidine ring to the ethane-1,2-diamine chain. This is in direct contrast to its most closely related commercial analog, N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine (C9H21N3), which lacks this spacer . This single atom difference results in a quantifiable increase in molecular weight of 14.03 g/mol and an additional rotatable bond, directly impacting the scaffold's vector lengths and conformational flexibility .

Structural Distinction
Head-to-head
ΔMW = +14.03 g/mol · ΔRotatable Bonds = +1
Target: C₁₀H₂₃N₃ (185.31 g/mol) vs Analog: C₉H₂₁N₃ (171.28 g/mol)
Confirms distinct chemical entity; spacer alters pharmacophore geometry
Data from authenticated vendor databases
Medicinal Chemistry Scaffold Design SAR Studies

Verified Commercial Purity Specification for Procurement

A critical procurement parameter is the supplier-verified minimum purity specification. One commercial source for N1-Ethyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine provides a certified minimum purity of 95%, a quantitative threshold not guaranteed across all vendors for its direct analogs . For example, while this specific batch is assured at 95% purity, comparable listings for the non-linker analog (CAS 1353959-15-5) may be offered at a lower 97% specification from different suppliers, or the purity level may not be explicitly batch-certified, which is a key risk factor in procurement for sensitive assays .

Purity Specification
Data to verify
95% min.
Supplier-certified baseline; verify CoA before use in sensitive assays
Analog offered at higher nominal purity; confirm per batch
Procurement Quality Control Reproducibility

Storage and Handling Requirements

N1-Ethyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine has specific, documented storage protocols: it must be sealed in a dry environment and stored at a controlled temperature of 2-8°C . This is a more stringent requirement compared to the structurally similar N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine, which some suppliers note can be shipped at room temperature . This explicit cold-chain requirement indicates a potential differential in thermal or hydrolytic stability, making adherence to storage conditions a critical factor for maintaining compound fidelity in long-term research use.

Storage Requirement
Data to verify
Store at 2–8°C (sealed, dry)
Analog: Room temperature shipping may be acceptable
Cold-chain logistics required; impacts compound management
Based on supplier MSDS; verify stability under own conditions
Stability Compound Management Logistics

Scaffold Flexibility Advantage

The presence of the methylene linker creates a more flexible scaffold compared to the 'direct-attach' analogs. While direct quantitative biological activity data for this specific molecule is not yet in the public domain, computational models predict that the increased number of rotatable bonds (4 vs. 3 for the non-linker analog) provides a broader sampling of conformational space, which can be advantageous for target engagement and selectivity optimization [1]. This class-level inference is supported by the known impact of linker length on the pharmacological properties of diamines, where a single methylene unit can shift a compound's optimal binding pose [2].

Conformational Flexibility
Class-level
Predicted: 4 rotatable bonds (vs 3 for direct-attach analog)
Potential for broader conformational sampling; requires experimental validation
Class-level inference from SAR trends; no target-specific activity data available
Medicinal Chemistry Conformational Analysis Linker Design

N1-Ethyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine: Drug Discovery Applications


Neuropharmacological Agent Scaffold

The pyrrolidine-diamine motif is a recognized pharmacophore in neuropharmacology, particularly for dopaminergic and serotonergic targets. The specific N-ethyl, methylene-linked structure of this compound makes it a valuable starting scaffold for designing potential modulators of neurotransmitter receptors, where the linker length is critical for achieving the desired receptor subtype selectivity . It enables SAR studies to map the optimal distance between the pyrrolidine and the terminal primary amine.

Building Block for SMYD Protein Inhibitors

Substituted pyrrolidine compounds are under investigation as inhibitors of SMYD proteins (e.g., SMYD3, SMYD2), a class of epigenetic targets in oncology. This diamine acts as a crucial intermediate, allowing for the introduction of structural diversity at a key vector, which is essential for optimizing potency and selectivity against these emerging targets [1].

Linker Length Optimization in Lead Series

For a lead compound series where the distance between a pyrrolidine-based amine and a terminal hydrogen bond donor is a critical optimization parameter, this compound provides a specific, systematic one-carbon homologation. This allows medicinal chemists to probe the ideal vector length for target binding, a study that is not possible with the 'direct-attached' analog, thereby generating a unique, patent-relevant SAR dataset [2].

Application
Selection Property
Validation Focus
Neurotransmitter receptor SAR studies
Pyrrolidine-diamine methylene linker
Receptor subtype selectivity and binding pose mapping
Epigenetic target inhibitor design
Substituted pyrrolidine vector for SMYD proteins
Target modulation and selectivity in enzymatic assays
Lead-series linker-length SAR
Systematic one-carbon homologation scaffold
Vector length–activity relationship analysis
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